molecular formula C15H8Cl3NO3S B5157016 8-quinolinyl 2,4,5-trichlorobenzenesulfonate

8-quinolinyl 2,4,5-trichlorobenzenesulfonate

Cat. No. B5157016
M. Wt: 388.6 g/mol
InChI Key: LPJNNGDGJOERIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 8-quinolinyl sulfonate derivatives, including 8-quinolinyl 2,4,5-trichlorobenzenesulfonate, involves photochemical cleavage reactions in aqueous solutions. These compounds undergo photolysis upon irradiation at specific wavelengths, leading to the formation of corresponding 8-quinolinols and benzenesulfonic acids with minimal byproduct formation. The influence of substituent groups on the photolysis reactions has been examined, suggesting that the process mainly proceeds via the homolytic cleavage of S-O bonds in the excited triplet state (Kageyama et al., 2009).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been studied through crystallographic analysis. These studies reveal the proton transfer from acidic groups to the hetero-nitrogen of the quinolin-8-ol molecule, along with primary N–H···O hydrogen-bond formation between donor and acceptor atoms. Such interactions lead to the formation of 3D framework structures in the crystal packing, demonstrating the role of noncovalent interactions in stabilizing these compounds (Jin et al., 2014).

Chemical Reactions and Properties

The photochemical reactivity of 8-quinolinyl sulfonate derivatives, including trichlorobenzenesulfonates, is characterized by their ability to undergo photolysis, leading to cleavage reactions that produce quinolinols and benzenesulfonic acids. This reactivity is influenced by the nature of the substituents on the quinolinyl moiety and the benzene ring, which can affect the efficiency and selectivity of the photolysis process (Kageyama et al., 2009).

Safety and Hazards

The safety and hazards of 8-quinolinyl 2,4,5-trichlorobenzenesulfonate are not explicitly stated in the literature .

properties

IUPAC Name

quinolin-8-yl 2,4,5-trichlorobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl3NO3S/c16-10-7-12(18)14(8-11(10)17)23(20,21)22-13-5-1-3-9-4-2-6-19-15(9)13/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJNNGDGJOERIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.